molecular formula C10H8O2 B14371179 Azulene-1,6-diol CAS No. 90790-81-1

Azulene-1,6-diol

Cat. No.: B14371179
CAS No.: 90790-81-1
M. Wt: 160.17 g/mol
InChI Key: QPBJOSSBVKVLIY-UHFFFAOYSA-N
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Description

Azulene-1,6-diol is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color Azulene itself is composed of a fused structure of a five-membered cyclopentadiene ring and a seven-membered cycloheptatriene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Azulene-1,6-diol can be synthesized through various methods. One common approach involves the reaction of azulene with suitable hydroxylating agents. For instance, the hydroxylation of azulene using reagents like osmium tetroxide (OsO4) followed by reduction can yield this compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which undergo cycloaddition reactions to form azulene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous steam distillation and extraction methods are often employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Azulene-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming azulene.

    Substitution: Electrophilic substitution reactions can occur at the 1 and 6 positions, where the hydroxyl groups are located.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azulene-1,6-dione, while reduction can produce azulene.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azulene-1,6-diol is unique due to the presence of hydroxyl groups at specific positions, which impart distinct chemical reactivity and biological activity compared to other azulene derivatives

Properties

CAS No.

90790-81-1

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

azulene-1,6-diol

InChI

InChI=1S/C10H8O2/c11-8-3-1-7-2-6-10(12)9(7)5-4-8/h1-6,11-12H

InChI Key

QPBJOSSBVKVLIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C2C1=CC=C2O)O

Origin of Product

United States

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